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  • Product: N-(4-bromo-3-methylphenyl)ethanesulfonamide
  • CAS: 669732-39-2

Core Science & Biosynthesis

Foundational

Solubility Profile of N-(4-bromo-3-methylphenyl)ethanesulfonamide in Organic Solvents: A Technical Guide

Abstract Introduction: The Critical Role of Solubility in Drug Development The journey of a new chemical entity (NCE) from laboratory discovery to a marketable therapeutic is fraught with challenges, with poor physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][4] Among these properties, solubility is a cornerstone that profoundly influences a drug's therapeutic efficacy.[1][5] Inadequate solubility can lead to poor absorption, insufficient bioavailability, and variability in patient response.[3] Consequently, a thorough understanding of an API's solubility in various solvents is paramount during the early stages of drug development.[4]

This guide focuses on N-(4-bromo-3-methylphenyl)ethanesulfonamide, a compound whose structural motifs—a halogenated aromatic ring and a sulfonamide group—suggest potential challenges and opportunities in formulation. A comprehensive solubility profile in a range of organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing dosage forms (e.g., oral solids, injectables) that ensure optimal drug delivery.

  • Preclinical and Clinical Studies: Preparing solutions for in vitro and in vivo testing.

Physicochemical Characterization of N-(4-bromo-3-methylphenyl)ethanesulfonamide

A predictive assessment of solubility begins with an analysis of the molecule's structural features.

Molecular Structure:

Caption: Chemical structure of N-(4-bromo-3-methylphenyl)ethanesulfonamide.

  • Aromatic Ring & Halogen: The brominated phenyl ring is hydrophobic and contributes to lipophilicity.[6]

  • Sulfonamide Group: The -SO₂NH- group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).

  • Methyl and Ethyl Groups: These alkyl groups add to the non-polar character of the molecule.

Based on these features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[7] It is anticipated that N-(4-bromo-3-methylphenyl)ethanesulfonamide will exhibit higher solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, AcetonitrileHighCan accept hydrogen bonds and engage in dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very HighStrong hydrogen bond acceptor and highly polar.[8][9]
Polar Protic Methanol, EthanolModerate to HighCan both donate and accept hydrogen bonds.[9]
WaterLow to Sparingly SolubleThe large hydrophobic region of the molecule is expected to limit aqueous solubility.[9]
Non-Polar Hexane, TolueneLowLimited interactions with the polar sulfonamide group.
Chlorinated Dichloromethane (DCM)ModerateCan engage in dipole-dipole interactions.

Experimental Determination of Solubility

A multi-tiered approach, beginning with a qualitative assessment and progressing to a robust quantitative method, is recommended.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Preparation: Dispense approximately 10 mg of N-(4-bromo-3-methylphenyl)ethanesulfonamide into individual small, clear glass vials.

  • Solvent Addition: Add 1 mL of a selected organic solvent to each vial.

  • Agitation: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Classification: Categorize the solubility based on visual observation as "freely soluble," "soluble," "sparingly soluble," or "insoluble."[7]

G start Start: Weigh Compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually Inspect Solution vortex->observe classify Classify Solubility observe->classify end_node End classify->end_node

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • System Preparation: Add an excess amount of N-(4-bromo-3-methylphenyl)ethanesulfonamide to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C to assess temperature dependence). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.[12]

  • Dilution: Immediately dilute the clear, filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G start Add Excess Compound to Solvent equilibrate Equilibrate in Shaker Bath (24-72h) start->equilibrate separate Filter Supernatant equilibrate->separate dilute Dilute Sample separate->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Method.

Thermodynamic Modeling and Advanced Concepts

While experimental determination is essential, thermodynamic models can provide predictive insights and a deeper understanding of the dissolution process.[13][14] The solubility of a solid in a liquid is governed by the Gibbs free energy of the solution. Models such as the modified Apelblat equation, the van't Hoff model, and the Buchowski–Ksiazaczak λh model can be used to correlate experimental solubility data with temperature.[15] Furthermore, machine learning approaches are emerging as powerful tools for predicting solubility in various solvents and their mixtures.[16]

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of N-(4-bromo-3-methylphenyl)ethanesulfonamide in organic solvents. By employing the described methodologies, from qualitative screening to the quantitative shake-flask method, researchers can generate the critical data needed to advance this compound through the drug development pipeline. A thorough understanding of its solubility will inform rational solvent selection for synthesis and purification, guide the design of effective formulations, and ultimately contribute to the successful development of a new therapeutic agent.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • Veranova.
  • BMG LABTECH. (2023, April 6).
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF.
  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Analytik NEWS. (2024, November 14).
  • Vertex AI Search. (2026, January 22).
  • Lund University Publications.
  • ACS Publications. (2019, February 14).
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • MDPI. (2021, January 13).
  • PubMed. (2024, July 20).
  • PubMed. (2010, March 15). Prediction of solubility of drugs and other compounds in organic solvents.
  • Slideshare. solubility experimental methods.pptx.
  • NextSDS. N-(4-bromo-3-methylphenyl)
  • PubChem. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696.
  • PubChem. N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336.
  • Benchchem. 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties.
  • Sigma-Aldrich. N-(4-Bromo-3-methylphenyl)aminosulfonamide.
  • Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
  • CymitQuimica. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide.
  • Benchchem. Solubility Profile of 4-Bromo-3-ethynylphenol: A Technical Guide.
  • BLDpharm. 149105-00-0|N-(4-Bromo-3-methylphenyl)methanesulfonamide.
  • NextSDS. N-(3-bromo-4-methylphenyl)

Sources

Exploratory

Physicochemical Profiling and Structural Elucidation of N-(4-bromo-3-methylphenyl)ethanesulfonamide: A Technical Guide

Executive Summary Halogenated aryl sulfonamides represent a privileged class of pharmacophores in modern drug discovery, frequently utilized as enzyme inhibitors (e.g., CYP17 inhibitors) and nuclear hormone receptor modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated aryl sulfonamides represent a privileged class of pharmacophores in modern drug discovery, frequently utilized as enzyme inhibitors (e.g., CYP17 inhibitors) and nuclear hormone receptor modulators[1]. N-(4-bromo-3-methylphenyl)ethanesulfonamide is a highly specific intermediate and screening compound that exemplifies the delicate balance of steric bulk, stereoelectronic effects, and lipophilicity required for target binding.

This whitepaper provides an authoritative, in-depth analysis of the molecular weight, 3D structural conformation, and synthetic validation of N-(4-bromo-3-methylphenyl)ethanesulfonamide. It is designed for researchers and drug development professionals requiring rigorous, reproducible, and self-validating protocols for sulfonamide synthesis and characterization.

Physicochemical Profiling & Molecular Weight Determination

Accurate determination of molecular weight and exact mass is critical for downstream mass spectrometry (MS) validation and pharmacokinetic profiling. The compound consists of an ethanesulfonyl group linked to a 4-bromo-3-methylaniline core.

The presence of the bromine atom introduces a distinct isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio. This stereoelectronic feature is indispensable for identifying the compound and its fragments during LC-MS/MS analysis[2].

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name N-(4-bromo-3-methylphenyl)ethanesulfonamide
Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
Monoisotopic Exact Mass 276.9772 Da
Isotopic Signature (MS) M (276.97) and M+2 (278.97) in ~1:1 ratio
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (S=O)

3D Structural Conformation & Stereoelectronic Logic

The 3D conformation of N-(4-bromo-3-methylphenyl)ethanesulfonamide is dictated by the interplay between the tetrahedral sulfonyl group and the planar aryl ring.

  • Sulfonamide Geometry : The sulfur atom is sp3 hybridized, adopting a highly distorted tetrahedral geometry due to the repulsion between the two highly electronegative oxygen atoms. The nitrogen atom exhibits partial sp2 character due to the delocalization of its lone pair into the S=O antibonding orbitals ( nN​→σS−O∗​ ) and the adjacent aromatic ring.

  • Steric Hindrance (C3/C4) : The 3-methyl group exerts significant steric pressure on the adjacent 4-bromo substituent. This forces the bromine atom's electron cloud to slightly distort, enhancing its polarizability and lipophilicity—a key factor for hydrophobic pocket binding in target proteins[3].

  • Dihedral Torsion : To minimize steric clashes between the ethyl chain and the ortho-protons of the aryl ring, the preferred conformation places the C−N−S−C dihedral angle at approximately 60° to 90° (gauche to orthogonal), breaking coplanarity between the sulfonyl alkyl chain and the aniline core.

ConformationalLogic Core N-(4-bromo-3-methylphenyl)ethanesulfonamide C9H12BrNO2S Aryl Aryl Ring Steric bulk at C3/C4 Core->Aryl Sulfonamide Sulfonamide Core Distorted Tetrahedral SO2 Core->Sulfonamide Ethyl Ethyl Group Hydrophobic tail Core->Ethyl Aryl_Br 4-Bromo Inductive Withdrawal (-I) Aryl->Aryl_Br Aryl_Me 3-Methyl Hyperconjugation (+R) Aryl->Aryl_Me Sulfonamide_N Nitrogen Partial sp2 character Sulfonamide->Sulfonamide_N

Caption: Stereoelectronic and structural logic governing the 3D conformation of the target molecule.

Synthesis Protocol: A Self-Validating System

The synthesis of N-(4-bromo-3-methylphenyl)ethanesulfonamide relies on a nucleophilic sulfonyl substitution. To ensure scientific integrity, the protocol below explains the causality behind each experimental choice, transforming a standard recipe into a self-validating workflow[4].

Step-by-Step Methodology
  • Preparation of the Electrophilic Environment : Dissolve 4-bromo-3-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent because it readily dissolves both the polar aniline and the non-polar sulfonyl chloride without participating in competitive nucleophilic attacks.

  • Addition of the Base Catalyst : Add anhydrous pyridine (1.5 equivalents) to the solution. Causality: Pyridine serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the unreacted aniline. Second, it functions as a nucleophilic catalyst by transiently reacting with ethanesulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate[3].

  • Temperature-Controlled Electrophile Addition : Cool the reaction vessel to 0°C using an ice bath. Dropwise, add ethanesulfonyl chloride (1.1 equivalents). Causality: The reaction is highly exothermic. Initiating the reaction at 0°C prevents thermal runaway and strictly suppresses the formation of bis-sulfonylation byproducts (where two sulfonyl groups attach to the nitrogen), which occur if the local concentration and kinetic energy of the electrophile are too high.

  • Propagation and Workup : Allow the reaction to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Quench with 1N HCl, extract the organic layer, wash with brine, and dry over anhydrous MgSO4​ . Causality: The 1N HCl wash is critical; it protonates any residual pyridine and unreacted aniline, partitioning them into the aqueous phase and leaving the highly pure sulfonamide in the organic phase.

SynthesisWorkflow A 4-bromo-3-methylaniline (1.0 eq, Nucleophile) C Solvent: DCM Base: Pyridine (1.5 eq) A->C B Ethanesulfonyl chloride (1.1 eq, Electrophile) B->C Dropwise addition D Reaction Mixture (Stir at 0°C -> RT, 4h) C->D N2 Atmosphere E Aqueous Workup (1N HCl, Brine) D->E Quench F Organic Phase (Dry over MgSO4) E->F Extraction G Purification (Silica Gel Column) F->G Concentration H N-(4-bromo-3-methylphenyl) ethanesulfonamide G->H Crystallization

Caption: Step-by-step synthetic workflow emphasizing temperature control and selective extraction.

Analytical Validation

To guarantee trustworthiness, the synthesized compound must undergo rigorous analytical validation to confirm the exact mass and structural connectivity.

  • High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) : Operate in negative ion mode ( [M−H]− ). The spectrum must display a distinct doublet peak at m/z 275.97 and m/z 277.97 of equal intensity. This 1:1 ratio is the definitive self-validating proof of the presence of a single bromine atom on the intact molecular ion[2].

  • Nuclear Magnetic Resonance ( 1 H NMR) :

    • A triplet at ~1.3 ppm ( 3H , −CH3​ of the ethyl group).

    • A singlet at ~2.4 ppm ( 3H , aryl −CH3​ ), slightly deshielded due to the adjacent bromine.

    • A quartet at ~3.1 ppm ( 2H , −CH2​− of the ethyl group), strongly deshielded by the adjacent SO2​ group.

    • A broad singlet at ~6.5 - 7.0 ppm ( 1H , N−H ), which disappears upon D2​O exchange.

    • Aromatic protons in the 7.0 - 7.5 ppm range exhibiting an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

References

  • US Patent 8,916,553 B2: "Sulfonamide compounds useful as CYP17 inhibitors." Google Patents.
  • WO2013029338A1: "Novel compounds" (Details the standardized protocol for reacting anilines with ethanesulfonyl chloride). Google Patents.
  • WO2003062241A1: "Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function" (Details the use of 4-bromo-3-methylaniline and ethanesulfonyl chloride). Google Patents.

Sources

Protocols & Analytical Methods

Method

N-(4-bromo-3-methylphenyl)ethanesulfonamide as a precursor in drug discovery

Application Note: N-(4-bromo-3-methylphenyl)ethanesulfonamide as a Versatile Building Block in Drug Discovery Executive Summary & Chemical Profiling In modern medicinal chemistry, the strategic selection of bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(4-bromo-3-methylphenyl)ethanesulfonamide as a Versatile Building Block in Drug Discovery

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the strategic selection of bifunctional precursors is critical for accelerating structure-activity relationship (SAR) studies. N-(4-bromo-3-methylphenyl)ethanesulfonamide represents a highly versatile building block that bridges two fundamental pillars of drug design: robust synthetic tractability and favorable physicochemical properties.

This molecule features two distinct functional domains:

  • The Aryl Bromide Handle (4-bromo-3-methylphenyl): The carbon-bromine bond serves as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings). The adjacent 3-methyl group introduces specific steric parameters that can dictate the conformation of resulting biaryl systems, a feature often exploited to lock molecules into bioactive conformations[1].

  • The Ethanesulfonamide Pharmacophore: Sulfonamides are metabolically stable bioisosteres for amides and carboxylic acids. They act as potent hydrogen-bond donors and acceptors, frequently utilized to target specific protein pockets, such as the zinc-binding domain in Carbonic Anhydrases or the acetyl-lysine recognition pockets in Bromodomain and Extra-Terminal (BET) proteins[2][3].

Mechanistic Role in Target Binding

The ethanesulfonamide moiety is not merely a passive structural linker; it is an active participant in target engagement. In the development of multi-kinase inhibitors and epigenetic modulators (such as BET/HDAC dual inhibitors), the aliphatic sulfonamide chain provides a unique vector for occupying hydrophobic sub-pockets while maintaining critical hydrogen-bonding networks with the protein backbone[3][4].

For instance, in the optimization of BET inhibitors like ABBV-075 (mivebresib), the ethanesulfonamide group is strategically positioned to interact with the asparagine residues (e.g., Asn140) within the bromodomain pocket, displacing bound water molecules and driving binding enthalpy[2].

PharmacophoreBinding Target Protein Target (e.g., BRD4 / Kinase) H_Bond Hydrogen Bonding (Asn140 / Hinge Region) H_Bond->Target Hydrophobic Hydrophobic Pocket (ZA Channel) Hydrophobic->Target Precursor N-(4-bromo-3-methylphenyl) ethanesulfonamide Core Sulfonamide Ethanesulfonamide Moiety (H-Bond Donor/Acceptor) Precursor->Sulfonamide projects ArylRing 3-Methylphenyl Ring (Steric Shielding) Precursor->ArylRing projects Sulfonamide->H_Bond interacts via O/NH ArylRing->Hydrophobic van der Waals

Fig 1: Pharmacophore binding model of the ethanesulfonamide core interacting with a protein target.

Synthetic Workflows & Catalytic Functionalization

The primary synthetic utility of N-(4-bromo-3-methylphenyl)ethanesulfonamide lies in its application as an electrophile in Palladium-catalyzed cross-coupling. However, the presence of the ortho-methyl group relative to the bromide creates steric hindrance, which can impede the oxidative addition and transmetalation steps of the catalytic cycle.

Causality in Catalyst Selection: To overcome this steric barrier, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BippyPhos) are strictly required. These ligands serve a dual purpose:

  • Their electron-rich nature accelerates the oxidative addition of the hindered C-Br bond to the Pd(0) center[5].

  • Their steric bulk promotes the rapid reductive elimination of the product, preventing off-target dehalogenation or catalyst degradation[5][6].

Furthermore, the secondary sulfonamide proton (NH) is weakly acidic (pKa ~ 10). During basic cross-coupling conditions, it can become deprotonated. While this rarely interferes with Suzuki couplings, it necessitates the use of mild inorganic bases (e.g., K₃PO₄) rather than strong alkoxides (like NaOtBu) to prevent competitive N-arylation (Buchwald-Hartwig amination) when C-C bond formation is the goal[7].

ExperimentalWorkflow Prep 1. Reagent Prep & Degassing Catalyst 2. Pd/XPhos Complexation Prep->Catalyst Inert Atm Reaction 3. Suzuki-Miyaura Coupling (90°C) Catalyst->Reaction Add Boronic Acid Workup 4. Aqueous Workup & Extraction Reaction->Workup Full Conversion Purification 5. Flash Chromatography Workup->Purification Organic Phase

Fig 2: Experimental workflow for the Palladium-catalyzed cross-coupling of the aryl bromide.

Quantitative Data: Cross-Coupling Optimization

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of N-(4-bromo-3-methylphenyl)ethanesulfonamide with various arylboronic acids, demonstrating the necessity of specific ligand-base combinations.

Boronic Acid PartnerCatalyst SystemBase / SolventTemp / TimeIsolated Yield
Phenylboronic acid2 mol% Pd₂(dba)₃ / 4 mol% XPhosK₃PO₄ / 1,4-Dioxane:H₂O (5:1)90°C / 12 h88%
4-Methoxyphenylboronic acid2 mol% Pd₂(dba)₃ / 4 mol% XPhosK₃PO₄ / 1,4-Dioxane:H₂O (5:1)90°C / 14 h85%
3-Pyridinylboronic acid5 mol% Pd(OAc)₂ / 10 mol% BippyPhosK₂CO₃ / Toluene:H₂O (10:1)100°C / 18 h72%
2-Fluorophenylboronic acid2 mol% Pd₂(dba)₃ / 4 mol% SPhosK₃PO₄ / 1,4-Dioxane:H₂O (5:1)90°C / 16 h79%

Note: The addition of a small amount of degassed water is critical. It accelerates the dissolution of the inorganic base, thereby facilitating the transmetalation step of the catalytic cycle[8][9].

Step-by-Step Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling

This self-validating protocol is designed to synthesize biaryl ethanesulfonamides using N-(4-bromo-3-methylphenyl)ethanesulfonamide as the core building block.

Materials Required:

  • N-(4-bromo-3-methylphenyl)ethanesulfonamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic [K₃PO₄] (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane and HPLC-grade H₂O (Degassed via sparging with Argon for 30 mins)

Methodology:

  • Reaction Assembly (Inert Atmosphere): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-(4-bromo-3-methylphenyl)ethanesulfonamide (1.0 mmol), the selected arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Purging: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which prevents the oxidative homocoupling of the boronic acid and catalyst degradation.

  • Solvent Addition: Introduce 5.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed H₂O via syringe through the septum. Causality: The biphasic mixture ensures the organic substrates and the inorganic base are both sufficiently solvated, maximizing the interfacial reaction rate.

  • Heating & Monitoring: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture in an oil bath at 90°C with vigorous stirring. Monitor the reaction progress via TLC or LC-MS. Complete consumption of the aryl bromide typically occurs within 12–16 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (15 mL), followed by brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl ethanesulfonamide product.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (NIH). Available at:[Link]

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. Available at:[Link]

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available at:[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery. National Institutes of Health (PMC). Available at:[Link]

  • Development of potent dual BET/HDAC inhibitors via pharmacophore merging and structure-guided optimization. bioRxiv. Available at:[Link]

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. MDPI. Available at:[Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis - ACS Publications. Available at:[Link]

Sources

Application

Applications of N-(4-bromo-3-methylphenyl)ethanesulfonamide in agrochemical synthesis

Advanced Applications of N-(4-bromo-3-methylphenyl)ethanesulfonamide in Agrochemical Synthesis and Formulation Chemical Profiling & Strategic Rationale In modern agrochemical discovery, the design of highly selective her...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of N-(4-bromo-3-methylphenyl)ethanesulfonamide in Agrochemical Synthesis and Formulation

Chemical Profiling & Strategic Rationale

In modern agrochemical discovery, the design of highly selective herbicides and fungicides relies heavily on versatile, bifunctional building blocks. N-(4-bromo-3-methylphenyl)ethanesulfonamide represents a privileged scaffold in this domain. Its molecular architecture offers three distinct functional zones, each serving a critical strategic purpose:

  • The Ethanesulfonamide Pharmacophore: The sulfonamide moiety is a well-established transition-state mimic in agrochemistry, frequently utilized to inhibit plant-specific enzymes such as Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO). The acidic N-H bond (pKa ~9.5) acts as a crucial hydrogen-bond donor within the enzyme's active site. While sulfonamides are generally stable, they can be susceptible to radical-mediated desulfonylation[1]; thus, downstream synthetic modifications must strictly utilize two-electron (ionic or organometallic) pathways to preserve this functional group.

  • The 4-Bromo Handle: The aryl bromide serves as an ideal electrophilic partner for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse biaryl libraries, a structural motif prevalent in modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides and ALS-inhibiting herbicides.

  • The 3-Methyl Steric Lock: Positioned ortho to the bromide, the methyl group is not merely a lipophilic booster. During cross-coupling, it introduces a severe steric clash with the incoming aryl ring, forcing the resulting biaryl system into an orthogonal (twisted) 3D conformation. This prevents flat, non-specific binding to off-target proteins and significantly enhances soil mobility by reducing pi-pi stacking interactions with soil organic matter.

Synthetic Workflows & Self-Validating Protocols

To leverage this scaffold, researchers typically employ divergent synthetic strategies. The most critical step is the elaboration of the aromatic system without compromising the sensitive sulfonamide group.

SyntheticWorkflow Scaffold N-(4-bromo-3-methylphenyl) ethanesulfonamide Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Scaffold->Suzuki Aryl Boronic Acids Alkylation N-Alkylation (Cs2CO3, DMF) Scaffold->Alkylation Alkyl Halides Biaryl Biaryl Sulfonamide (ALS Inhibitor) Suzuki->Biaryl TertSulf N-Alkyl Sulfonamide (Enhanced logP) Alkylation->TertSulf Formulation Lignin Encapsulation (Controlled Release) Biaryl->Formulation TertSulf->Formulation

Fig 1. Divergent synthetic workflow and formulation of the sulfonamide scaffold.

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Synthesize an orthogonal biaryl sulfonamide herbicide candidate.

Causality in Experimental Design: Coupling an ortho-methyl aryl bromide requires a catalyst capable of overcoming significant steric hindrance. Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand accelerates the rate-limiting reductive elimination step. Furthermore, the acidic sulfonamide N-H will consume one equivalent of base. Therefore, a minimum of 3.0 equivalents of K₂CO₃ is required: one to deprotonate the sulfonamide (preventing catalyst poisoning) and two to form the reactive boronate complex essential for transmetalation[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge N-(4-bromo-3-methylphenyl)ethanesulfonamide (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and finely ground anhydrous K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (50 mL). Self-Validation: The mixture will initially appear as a red/orange suspension. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 8 hours.

  • In-Process Control: Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation: The reaction is complete when the starting material (UV active, Rf ~0.4) disappears, and the mixture transitions to a dark brown/black color, indicating the precipitation of Pd(0) nanoparticles.

  • Workup: Cool to room temperature, acidify to pH 4 using 1M HCl (to reprotonate the sulfonamide), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Lignin-Based Controlled Release Formulation

Objective: Formulate the synthesized active ingredient (AI) to reduce phytotoxicity and environmental leaching.

Causality in Experimental Design: Sulfonamide herbicides are highly water-soluble at physiological pH, leading to rapid leaching into groundwater and acute phytotoxicity in non-target crops. Encapsulating the AI in a Kraft lignin matrix modulates the release kinetics. Lignin's dense, hydrophobic aromatic network slows water ingress, providing a sustained release profile[3].

Step-by-Step Methodology:

  • Matrix Dissolution: Dissolve 10.0 g of Kraft lignin in 40 mL of N-butylpyrrolidone (NBP) at 50 °C until a homogenous, dark viscous solution is formed.

  • AI Incorporation: Add 2.0 g of the synthesized biaryl sulfonamide AI to the lignin solution. Stir at 50 °C for 1 hour to ensure complete molecular dispersion.

  • Antisolvent Precipitation: Using a high-shear homogenizer (8,000 rpm), inject the organic solution dropwise into 500 mL of an aqueous antisolvent bath (containing 0.1% w/v polyvinyl alcohol as a stabilizer) at 4 °C. Self-Validation: Instantaneous precipitation of microparticles will occur, turning the clear aqueous phase into a milky, opaque suspension.

  • Harvesting: Centrifuge the suspension at 10,000 x g for 15 minutes. Wash the pellet twice with deionized water to remove residual NBP.

  • Validation: Lyophilize the pellet and analyze via a laser diffraction particle size analyzer. Self-Validation: A successful encapsulation will yield a D50 particle size between 10–15 μm.

Quantitative Data Summaries

The optimization of the Suzuki-Miyaura coupling demonstrates the critical necessity of base stoichiometry when working with acidic sulfonamides.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystBase (Equivalents)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃ (1.5)Toluene / H₂O9042
2Pd(dppf)Cl₂K₂CO₃ (1.5)Dioxane / H₂O9058
3Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane / H₂O9094

Note: Yields determined by HPLC using an internal standard. Entry 3 highlights the necessity of the extra base equivalents to neutralize the sulfonamide proton.

Table 2: Formulation Release Kinetics and Physicochemical Profiling

Formulation TypePolymer MatrixD50 Size (μm)Encapsulation Efficiency (%)24h Aqueous Leaching (%)
Unformulated AINoneN/AN/A85.4
Formulation AKraft Lignin12.491.218.3
Formulation BLignosulfonate8.984.532.7

Note: Kraft lignin provides superior hydrophobicity compared to lignosulfonate, resulting in a significantly lower 24-hour leaching rate, aligning with the parameters defined in EP3829298A1[3].

Biological Mode of Action

When derivatized into a biaryl structure, the N-(4-bromo-3-methylphenyl)ethanesulfonamide scaffold acts as a potent inhibitor of Acetolactate Synthase (ALS). The sulfonamide group mimics the transition state of pyruvate decarboxylation, permanently lodging into the enzyme's active channel and starving the plant of essential branched-chain amino acids.

ALSPathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA PlantGrowth Plant Growth & Survival BCAA->PlantGrowth Inhibitor Biaryl Sulfonamide Agrochemical Inhibitor->ALS Inhibits

Fig 2. Mode of action: Inhibition of the Acetolactate Synthase (ALS) pathway.

Sources

Technical Notes & Optimization

Troubleshooting

How to purify N-(4-bromo-3-methylphenyl)ethanesulfonamide from reaction mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of N-(4-bromo-3-methylphenyl)ethane...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of N-(4-bromo-3-methylphenyl)ethanesulfonamide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(4-bromo-3-methylphenyl)ethanesulfonamide?

A1: The most common impurities are typically unreacted starting materials, such as 4-bromo-3-methylaniline and ethanesulfonyl chloride. Side products can also be present, including the hydrolysis product of the sulfonyl chloride (ethanesulfonic acid) and potentially small amounts of di-sulfonated aniline.[1] If the reaction was incomplete, you will have a significant amount of the starting aniline.[1]

Q2: My crude product is a dark oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when the crude product is highly impure or when an inappropriate solvent is used for recrystallization.[2] The high concentration of impurities can lower the melting point of the mixture.[2] Before attempting recrystallization, it's advisable to perform a preliminary purification step like column chromatography to remove the bulk of the impurities.[2]

Q3: I'm seeing poor separation on my silica gel column. How can I improve it?

A3: Poor separation during column chromatography is often due to an improper solvent system.[3] It is crucial to optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value between 0.2 and 0.4 for your desired compound to achieve the best separation.[4] If your compounds are co-eluting, try adjusting the polarity of the mobile phase. For normal-phase chromatography on silica gel, decreasing the polarity (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention time of your compounds on the column, potentially leading to better separation.[3]

Q4: What is a good starting solvent for recrystallizing N-(4-bromo-3-methylphenyl)ethanesulfonamide?

A4: A good starting point for recrystallizing sulfonamides is often a mixed solvent system, such as ethanol-water or isopropanol-water.[2][5] The molecule has both polar (sulfonamide) and non-polar (bromomethylphenyl) regions.[5] A solvent pair allows you to fine-tune the polarity to dissolve the compound when hot but allow it to crystallize upon cooling, while keeping impurities dissolved.[6]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Inappropriate Solvent Choice The sulfonamide may be too soluble in the chosen solvent even at low temperatures, leading to product loss in the filtrate. Solution: Experiment with different solvent systems. If using a single solvent, try adding a miscible anti-solvent (a solvent in which your compound is insoluble) to induce crystallization.
Too Much Solvent Used Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization. Solution: If you suspect too much solvent was used, you can carefully evaporate some of it to concentrate the solution and then allow it to cool again.[2]
Premature Crystallization If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel if the apparatus is not pre-heated. Solution: Use pre-heated glassware for hot filtration and perform the filtration as quickly as possible.[2]
Issue 2: Persistent Impurities After Column Chromatography

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Column Overload Loading too much crude material onto the column can lead to broad, overlapping peaks. Solution: Reduce the amount of sample loaded onto the column.[3] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation. Solution: Ensure the silica gel is packed as a uniform slurry and allow it to settle completely before loading your sample. Gently tapping the column during packing can help remove air bubbles.[3]
Co-eluting Impurities The impurity may have a very similar polarity to your product, making separation by normal-phase chromatography difficult. Solution: Consider using a different stationary phase, such as alumina or reverse-phase C18 silica. Alternatively, a different solvent system might provide better selectivity. Gradient elution, where the solvent polarity is gradually changed, can also be effective.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of N-(4-bromo-3-methylphenyl)ethanesulfonamide.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol provides a step-by-step guide for purifying your compound using silica gel column chromatography.

  • TLC Analysis: Determine the optimal solvent system using TLC. A good mobile phase will give your product an Rf value of approximately 0.2-0.4.[4] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better separation.[3] Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes.[3]

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(4-bromo-3-methylphenyl)ethanesulfonamide.[3]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying N-(4-bromo-3-methylphenyl)ethanesulfonamide.

Purification_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Decision1 Is the major spot well-separated from impurities? TLC->Decision1 Column_Chrom Column Chromatography Decision1->Column_Chrom No Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Is the product a solid? Column_Chrom->Decision2 Pure_Product Pure Product Recrystallization->Pure_Product Decision2->Recrystallization Yes Oily_Product Crude product is an oil Decision2->Oily_Product No, still an oil Oily_Product->Column_Chrom Re-purify Troubleshooting_Logic Start Purification Problem Problem_ID Identify the Issue Start->Problem_ID Low_Yield Low Yield Problem_ID->Low_Yield Poor_Purity Poor Purity Problem_ID->Poor_Purity Oiling_Out Oiling Out Problem_ID->Oiling_Out Check_Solvent Re-evaluate Solvent System Low_Yield->Check_Solvent Recrystallization Poor_Purity->Check_Solvent Recrystallization Check_Loading Check Column Loading Poor_Purity->Check_Loading Chromatography Oiling_Out->Check_Solvent Pre_Purify Consider Pre-purification Oiling_Out->Pre_Purify Optimize_Cooling Optimize Cooling Rate Oiling_Out->Optimize_Cooling

Caption: A troubleshooting guide for common purification issues.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Scribd. (n.d.).
  • BenchChem Technical Support Team. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes.
  • Teledyne ISCO. (2010).
  • Gilli, P., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 745-760.
  • Asadi, S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 573.
  • Pauk, K., et al. (2018).
  • Pharmaffili
  • Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection.
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(4), 464-477.
  • Bookwala, M., et al. (2017). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
  • Chemspace. (n.d.). N-(3-bromo-4-methylphenyl)-4-(ethanesulfonyl)piperazine-1-carboxamide.
  • Kowalska, S., et al. (2019).
  • Perkins, J. R., et al. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 123(12), 2443-2447.
  • Sigma-Aldrich. (n.d.). N-(4-Bromo-3-methylphenyl)aminosulfonamide.
  • Perkins, J. R., et al. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 123, 2443-2447.
  • Google Patents. (1957).
  • Chattopadhyay, P. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 4(99), 56213-56227.
  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Teledyne Isco. (n.d.).
  • NextSDS. (n.d.). N-(3-bromo-4-methylphenyl)
  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1953-1962.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 12). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Optimization

Technical Support Center: Optimizing N-(4-bromo-3-methylphenyl)ethanesulfonamide Synthesis

As a Senior Application Scientist, I have designed this technical support guide to address the specific mechanistic pitfalls encountered during the sulfonylation of 4-bromo-3-methylaniline. Synthesizing N-(4-bromo-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific mechanistic pitfalls encountered during the sulfonylation of 4-bromo-3-methylaniline. Synthesizing N-(4-bromo-3-methylphenyl)ethanesulfonamide is deceptively simple; however, primary amines are highly susceptible to over-reaction and reagent degradation. This guide maps the causality of these side reactions and provides a self-validating system to ensure high-yield, high-purity outcomes.

Reaction Pathway & Side Reaction Network

Understanding the competing pathways is the first step in troubleshooting. The diagram below maps the desired trajectory against the two most common modes of failure: bis-sulfonylation and electrophile hydrolysis.

ReactionPathway Aniline 4-Bromo-3-methylaniline (Primary Amine) Target N-(4-bromo-3-methylphenyl) ethanesulfonamide (Target) Aniline->Target Base, 0 °C to RT EtSO2Cl Ethanesulfonyl Chloride (Electrophile) EtSO2Cl->Target Hydrolysis Ethanesulfonic Acid (Hydrolysis Degradation) EtSO2Cl->Hydrolysis H2O (Moisture) BisSulf N,N-bis(ethanesulfonyl) -4-bromo-3-methylaniline (Bis-sulfonylation) Target->BisSulf Excess EtSO2Cl, Strong Base

Reaction network showing target monosulfonylation vs. bis-sulfonylation and hydrolysis side reactions.

Troubleshooting Guide: Mechanistic Causality

Issue A: High Levels of Bis-Sulfonylation (Over-reaction)

Symptom: LC-MS or TLC reveals a significant byproduct with a mass of [M + 92 Da] relative to the target, alongside unreacted starting aniline. Causality: The formation of sulfonamides from primary amines is inherently prone to bis-sulfonylation. Once the target N-(4-bromo-3-methylphenyl)ethanesulfonamide forms, the N-H proton becomes highly acidic due to the strong electron-withdrawing nature of the sulfonyl group ( pKa​ ~10). In the presence of a base, this proton is abstracted, generating a highly nucleophilic sulfonamide anion that rapidly attacks a second molecule of ethanesulfonyl chloride. Resolution:

  • Strict Stoichiometric Control: Limit ethanesulfonyl chloride to exactly 1.05 equivalents.

  • Inverse Addition: Dissolve the aniline and base in the solvent, then add the ethanesulfonyl chloride dropwise as a dilute solution. This ensures the sulfonyl chloride is always the limiting reagent in the microenvironment.

  • Base Selection: Utilizing weaker inorganic bases (like anhydrous K2​CO3​ or NaHCO3​ ) in a biphasic system or solvent-free conditions can significantly suppress bis-sulfonylation compared to homogeneous organic bases like triethylamine (1).

Issue B: Incomplete Conversion & Sulfonyl Chloride Hydrolysis

Symptom: The reaction stalls at 50-60% conversion. Adding more ethanesulfonyl chloride causes a brief spike in conversion, followed by stalling again. Causality: Ethanesulfonyl chloride is exquisitely sensitive to moisture. If the solvent is not strictly anhydrous, or if the reaction is exposed to ambient humidity, the sulfonyl chloride hydrolyzes into ethanesulfonic acid and HCl. This side reaction consumes the electrophile and neutralizes the base, protonating the starting 4-bromo-3-methylaniline and rendering it non-nucleophilic. Resolution:

  • Anhydrous Protocols: Use strictly anhydrous solvents (stored over activated molecular sieves) and purge the reaction vessel with Argon.

  • Thermal Control: Perform the electrophile addition at 0 °C. Hydrolysis is highly temperature-dependent; keeping the reaction cold during the exothermic addition phase kinetically suppresses the reaction with trace water.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between experimental parameters and product distribution, validating the recommended optimized conditions.

Solvent SystemBase (Equivalents)EtSO2Cl (Equivalents)Temp (°C)Target Yield (%)Bis-sulfonylation (%)Hydrolysis (%)
DCM (Wet)TEA (2.0)1.2025451540
DCM (Anhydrous)TEA (3.0)2.002530655
THF (Anhydrous)Pyridine (2.0)1.050 to 2588<5<5
Biphasic (DCM/H2O) K2​CO3​ (3.0)1.100 to 2592<26

Self-Validating Experimental Protocol

This protocol incorporates internal validation checkpoints to ensure the synthesis proceeds without deviation.

Materials:

  • 4-bromo-3-methylaniline (1.0 eq, 10 mmol, 1.86 g)

  • Ethanesulfonyl chloride (1.05 eq, 10.5 mmol, 1.00 mL)

  • Pyridine (2.0 eq, 20 mmol, 1.62 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes to establish an inert atmosphere.

  • Dissolution: Add 4-bromo-3-methylaniline (1.86 g) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.

    • Validation Checkpoint 1: The solution must be completely clear. Cloudiness indicates moisture or insoluble impurities that will trigger hydrolysis.

  • Base Addition: Add Pyridine (1.62 mL) to the solution. Cool the flask to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition: Dilute ethanesulfonyl chloride (1.00 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

    • Validation Checkpoint 2: Monitor the internal temperature. It should not exceed 5 °C during addition. A slight color change (pale yellow) is an expected indicator of complex formation.

  • Reaction Propagation: Once addition is complete, maintain at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 2 hours.

    • Validation Checkpoint 3: Perform TLC (Hexanes:EtOAc 3:1). The primary amine ( Rf​ ~0.6) should be consumed, with a major new spot for the monosulfonamide ( Rf​ ~0.3). If a spot appears at Rf​ ~0.8, bis-sulfonylation is occurring.

  • Quenching & Workup: Quench the reaction by adding 20 mL of 1M HCl (aq) to neutralize excess pyridine. Transfer to a separatory funnel. Extract the organic layer, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify via recrystallization from hot ethanol.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but with extreme caution. TEA is a significantly stronger base than pyridine ( pKa​ of conjugate acid ~10.7 vs ~5.2). Because the formed monosulfonamide has a pKa​ around 10, TEA easily deprotonates it, accelerating the bis-sulfonylation side reaction. If using TEA, strict temperature control (0 °C) and exact stoichiometry are mandatory.

Q: I accidentally formed a large amount of the bis-sulfonamide byproduct. Is the batch ruined? A: No. You can perform a chemical rescue. Authoritative literature demonstrates that treating the bis-sulfonamide mixture with K2​CO3​ in Methanol (room temperature to 60 °C) selectively cleaves one of the sulfonyl groups, reverting the byproduct back to the desired monosulfonamide (2).

Q: Why did my aniline starting material turn dark brown before the reaction? A: 4-bromo-3-methylaniline is susceptible to air oxidation, forming highly colored azo or quinoid degradants. Always store the aniline under inert gas and protected from light. If the starting material is heavily discolored, it must be purified via distillation or recrystallization prior to use to prevent complex, intractable side-reaction mixtures.

References

  • Silyl Triflate-Promoted Sulfonylations, Organic Letters - ACS Publications,[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1, UniBa,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Solubility for N-(4-bromo-3-methylphenyl)ethanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing poor signal-to-noise ratios, missing peaks, or sample precipitation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing poor signal-to-noise ratios, missing peaks, or sample precipitation when analyzing N-(4-bromo-3-methylphenyl)ethanesulfonamide via Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Poor Solubility: A Mechanistic Overview

To troubleshoot solubility, we must first understand the molecular physical chemistry of N-(4-bromo-3-methylphenyl)ethanesulfonamide . This molecule consists of two distinctly contrasting domains:

  • Hydrophobic Core: The aromatic ring substituted with bromo and methyl groups promotes strong π−π stacking interactions.

  • Highly Polar Terminus: The ethanesulfonamide group contains a highly acidic NH proton (a strong hydrogen bond donor) and S=O oxygens (strong hydrogen bond acceptors).

In non-polar or moderately polar NMR solvents like Chloroform-d (CDCl₃), the solvent cannot effectively compete with the molecule's self-affinity. The molecules undergo severe intermolecular hydrogen bonding, forming a stable crystal lattice that rapidly aggregates and precipitates out of solution[1]. To achieve high-resolution NMR spectra, your solvent system must actively disrupt these intermolecular forces.

G M Sulfonamide Monomer HB NH···O=S H-Bonding M->HB Pi Aromatic Pi-Stacking M->Pi Agg Aggregation & Lattice Formation HB->Agg Pi->Agg Ppt Precipitation in CDCl3 Agg->Ppt DMSO Add DMSO-d6 or CD3OD Ppt->DMSO Troubleshooting Solv H-Bond Disruption & Solvation DMSO->Solv NMR High-Resolution NMR Spectrum Solv->NMR

Physical pathway of sulfonamide precipitation and solvent-mediated solvation.

Troubleshooting FAQs

Q1: My sample appears to dissolve in CDCl₃ after sonication, but precipitates during the NMR experiment. Why does this happen? A1: Sonication imparts localized mechanical and thermal energy, creating a temporarily supersaturated solution. Once the sample is transferred into the NMR probe, it cools to the probe's ambient temperature (typically 298 K). At this temperature, the thermodynamically favored intermolecular hydrogen bonds reform, leading to rapid aggregation and precipitation. To prevent this, you must switch to a solvent that actively disrupts these hydrogen bonds[2].

Q2: Which alternative deuterated solvents are recommended for this specific sulfonamide? A2: Polar aprotic solvents are the gold standard here. 3 is highly recommended because its polarized S=O bond acts as a potent hydrogen bond acceptor, actively competing with and dismantling the sulfonamide's intermolecular network[3]. If sample recovery is a priority (as DMSO is notoriously difficult to evaporate), Acetone-d₆ is a highly volatile alternative with excellent H-bond disrupting capabilities.

Q3: I need to compare my spectra to literature data recorded in CDCl₃, but my sample won't dissolve. What is the workaround? A3: Use a mixed solvent system. A highly effective protocol for stubborn sulfonamides is a 4[4]. The Deuterated Methanol (CD₃OD) disrupts the hydrogen bonding network, while the CDCl₃ solvates the hydrophobic bromo-methyl-phenyl ring. This maintains chemical shifts relatively close to pure CDCl₃ values while drastically improving the signal-to-noise (S/N) ratio.

Q4: Can I use Variable Temperature (VT) NMR to heat the CDCl₃ sample and keep it dissolved? A4: While VT-NMR provides the thermal energy needed to break the crystal lattice, heating low-boiling solvents like CDCl₃ (b.p. 61 °C) is risky. Heating close to the boiling point causes thermal convection currents within the NMR tube. This degrades magnetic field homogeneity (shimming), resulting in broad, asymmetric, and uninterpretable peaks. If heating is required, switch to a high-boiling solvent like DMSO-d₆[5].

Quantitative Solvent Comparison Data

When selecting a solvent for N-(4-bromo-3-methylphenyl)ethanesulfonamide, balance the need for H-bond disruption against your downstream sample recovery needs.

Solvent SystemBoiling Point (°C)Residual ¹H Peak (ppm)H-Bond Disruption CapabilitySuitability for this Sulfonamide
Chloroform-d (CDCl₃) 61.27.26Very LowPoor (High precipitation risk)
DMSO-d₆ 189.02.50Very HighExcellent (Gold standard for solubility)
Acetone-d₆ 56.02.05HighGood (Best for easy sample recovery)
CDCl₃ : CD₃OD (4:1 Mix) ~62.07.26 & 3.31HighExcellent (Matches literature CDCl₃ shifts)

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducible results, follow these self-validating protocols.

Protocol A: Preparation of a 4:1 Mixed Solvent System (CDCl₃:CD₃OD)

Use this protocol when you must retain chemical shifts comparable to pure CDCl₃.

  • Sample Weighing: Accurately weigh 2–5 mg of N-(4-bromo-3-methylphenyl)ethanesulfonamide into a clean, dry glass vial[2].

  • Primary Solvation: Add 480 µL of CDCl₃ to the vial. Self-Validation Check: The sample will likely remain a cloudy suspension.

  • H-Bond Disruption: Add 120 µL of CD₃OD dropwise while gently swirling the vial. The total volume is now 600 µL, achieving the optimal 40–50 mm sample height required for standard 5 mm NMR tubes[6].

  • Agitation: Vortex the mixture vigorously for 30 seconds. Self-Validation Check: The solution must become optically clear and transparent.

  • Filtration & Transfer: Pack a small piece of glass wool tightly into a Pasteur pipette. Filter the clear solution directly into the NMR tube. This removes any microscopic undissolved particulates that could distort magnetic field homogeneity[6].

  • Cleaning: Wipe the bottom 10 cm of the NMR tube with a medical wipe dampened with isopropanol before inserting it into the spectrometer[2].

Protocol B: High-Temperature NMR Acquisition in DMSO-d₆

Use this protocol for highly concentrated samples (e.g., for ¹³C NMR) where viscosity causes line broadening.

  • Dissolution: Dissolve 10–15 mg of the sulfonamide in 600 µL of DMSO-d₆. Vortex until completely clear.

  • Preparation: Transfer to a high-quality 5 mm NMR tube and clean the exterior thoroughly[4].

  • Initial Setup: Insert the sample into the NMR spectrometer, lock onto the DMSO-d₆ signal, and acquire a rapid reference spectrum at 298 K.

  • Thermal Ramp: If peaks are broad due to solvent viscosity, use the VT control to increase the probe temperature in 10 °C increments (e.g., up to 320 K) to avoid thermal shock to the probe[5].

  • Equilibration: Critical Step: Allow the sample to thermally equilibrate for at least 5–10 minutes at the target temperature before re-shimming and acquiring the final spectrum. Failing to wait will result in convection artifacts[5].

Solvent Selection Workflow

Use the following logical workflow to diagnose and treat solubility issues dynamically at the bench.

W Start Sample: N-(4-bromo-3-methylphenyl) ethanesulfonamide Q1 Soluble in CDCl3 at 298K? Start->Q1 Yes Acquire Standard NMR Q1->Yes Yes No Sample Cloudy / Precipitates Q1->No No Opt1 Need to match literature CDCl3 shifts? No->Opt1 Mix Use Mixed Solvent (CDCl3:CD3OD 4:1) Opt1->Mix Yes Aprotic Use Polar Aprotic Solvent (DMSO-d6 or Acetone-d6) Opt1->Aprotic No Success Clear Solution: Acquire Spectrum Mix->Success Heat Apply Gentle Heating (VT-NMR up to 320K) Aprotic->Heat If still cloudy Aprotic->Success Heat->Success

Logical workflow for diagnosing and treating solubility issues in this compound.

References

  • Faculty of Mathematical & Physical Sciences - UCL. Sample Preparation. Retrieved from:[Link]

  • University of Oklahoma (OU.edu). Sample preparation for NMR measurements and points to keep in mind. Retrieved from:[Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from: [Link]

  • Scribd. NMR Chemical Shifts for Common Solvents. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Catalytic Optimization for N-(4-bromo-3-methylphenyl)ethanesulfonamide

Welcome to the Application Scientist Knowledge Base. This technical guide provides field-proven troubleshooting strategies for optimizing palladium-catalyzed cross-coupling reactions (specifically the Suzuki-Miyaura coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This technical guide provides field-proven troubleshooting strategies for optimizing palladium-catalyzed cross-coupling reactions (specifically the Suzuki-Miyaura coupling) of N-(4-bromo-3-methylphenyl)ethanesulfonamide.

When working with this specific aryl bromide, researchers face two distinct, competing mechanistic challenges:

  • The Steric Penalty: The 3-methyl group is positioned ortho to the reacting C-Br bond, creating a steric shield that severely hinders the oxidative addition step of the catalytic cycle[1].

  • The Acid-Base Sink: The ethanesulfonamide moiety possesses a highly acidic proton (pKa ~ 10). Under standard cross-coupling conditions, this functional group acts as an acid-base sink, depleting the inorganic base required for the critical transmetalation step[2].

Below, you will find targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol designed to overcome these structural hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Suzuki-Miyaura cross-coupling stalling at low conversion (<20%) despite using standard Pd(PPh3)4? A1: The primary culprit is the steric penalty imposed by the 3-methyl group. Standard, first-generation catalysts like Pd(PPh3)4 are too bulky and insufficiently electron-rich to efficiently overcome the activation energy barrier required to insert palladium into the sterically hindered C-Br bond[1].

  • The Solution: Transition to a catalyst system utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[3]. These ligands possess a highly electron-rich dicyclohexylphosphine moiety that accelerates oxidative addition, while their flexible biphenyl backbone accommodates the steric bulk of the ortho-substituted aryl group during the reductive elimination step[4].

Q2: I switched to Pd(OAc)2/XPhos, but the reaction still fails, and I see unreacted boronic acid. What is wrong? A2: You have encountered the base stoichiometry trap. Standard Suzuki-Miyaura protocols typically employ 1.5–2.0 equivalents of an inorganic base (e.g., K2CO3 or K3PO4) to activate the boronic acid via the formation of a reactive boronate complex[Ar'B(OH)3]⁻. However, the acidic sulfonamide in your substrate will immediately deprotonate, consuming one full equivalent of your base[2]. This leaves insufficient base to facilitate transmetalation, stalling the catalytic cycle.

  • The Solution: You must increase your base loading to a minimum of 3.0–4.0 equivalents to account for the acid-base sink created by the sulfonamide moiety[3].

Q3: After increasing the base, I am observing significant protodeboronation of my boronic acid partner. How can I prevent this? A3: Protodeboronation is a common side reaction where the boronic acid hydrolyzes into the corresponding arene, effectively destroying your coupling partner. This pathway is heavily exacerbated by the combination of high temperatures, strong aqueous bases (like NaOH), and excessive water.

  • The Solution: Optimize your solvent system to a biphasic mixture (e.g., Toluene/H2O 4:1)[3] and use a milder base like K3PO4. If your specific boronic acid is exceptionally sensitive, consider moving to anhydrous conditions using Cs2CO3 and a boronic ester (e.g., pinacol ester) instead of the free boronic acid.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between ligand selection, base stoichiometry, and overall reaction yield for N-(4-bromo-3-methylphenyl)ethanesulfonamide.

EntryCatalyst / LigandBase (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4K2CO3 (2.0)Toluene/H2O (4:1)90< 10Steric stalling at oxidative addition.
2Pd(OAc)2 / XPhosK2CO3 (2.0)Toluene/H2O (4:1)9015Base depletion by the sulfonamide group.
3Pd(OAc)2 / XPhosK2CO3 (4.0)Toluene/H2O (4:1)9088Complete conversion; minor protodeboronation.
4Pd(OAc)2 / SPhosK3PO4 (4.0)Toluene/H2O (4:1)9094 Optimal conditions; minimal side reactions.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol ensures that both the steric and electronic bottlenecks of the substrate are addressed. A critical pH-adjustment step is included during the workup to prevent product loss.

Protocol: Optimized Palladium-Catalyzed Cross-Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-bromo-3-methylphenyl)ethanesulfonamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), and SPhos (0.10 equiv, 10 mol%)[3].

  • Base Addition (Critical Step): Add finely ground, anhydrous K3PO4 (4.0 equiv, 4.0 mmol) to the flask. Causality Note: The 4.0 equivalents ensure complete deprotonation of the sulfonamide while leaving ample base for boronic acid activation.

  • Solvent & Degassing: Add a degassed mixture of Toluene/H2O (4:1 v/v, 0.25 M). Seal the flask with a rubber septum and purge the system with argon for 10 minutes via a sparging needle to prevent catalyst oxidation.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–18 hours. Monitor conversion via LC-MS or TLC.

  • Acidic Workup (Self-Validating Step): Cool the mixture to room temperature. Because the product's sulfonamide group is deprotonated under the reaction conditions (rendering it highly water-soluble), you must acidify the aqueous layer to recover the product. Add 1M HCl dropwise until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via standard flash column chromatography.

Part 4: Pathway Visualization

The diagram below maps the catalytic cycle, explicitly highlighting where the structural features of N-(4-bromo-3-methylphenyl)ethanesulfonamide interfere with standard reaction kinetics.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd Ar-Br Addition Bottleneck: 3-Methyl Steric Shield TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet Ar'-B(OH)2 + Base Bottleneck: Base Depletion by Sulfonamide RedElim Reductive Elimination Biaryl Product TransMet->RedElim Isomerization & Preparation RedElim->Pd0 Release of Product Regeneration of Pd(0)

Fig 1: Catalytic cycle highlighting steric and electronic bottlenecks for the target aryl bromide.

References

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. 1

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. 4

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC - NIH. 3

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.2

Sources

Troubleshooting

Resolving crystallization and precipitation issues with N-(4-bromo-3-methylphenyl)ethanesulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-(4-bromo-3-methylphenyl)ethanesulfonamide. This document is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(4-bromo-3-methylphenyl)ethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common crystallization and precipitation challenges encountered during experimental work with this compound. The information herein is structured to offer not just solutions, but also a foundational understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific, problem-oriented challenges in a direct question-and-answer format.

Question: My compound is "oiling out" during crystallization instead of forming a solid. What is happening and how do I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a crystalline solid.[1] This is a common issue with sulfonamides and can be caused by several factors:

  • High Supersaturation: The concentration of the compound in the solution is too high, causing it to crash out of solution faster than it can form an ordered crystal lattice.[2]

  • Melting Point Depression: The melting point of your compound is lower than the boiling point of the solvent, or significant impurities are present, which dramatically lowers the melting point of the mixture.[3]

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound, leading to incomplete miscibility between the solute-rich phase and the bulk solvent.[3]

Immediate Troubleshooting Steps:

  • Re-dissolve and Dilute: Re-heat the mixture to dissolve the oil, then add a small amount (10-20%) of additional hot solvent to reduce the supersaturation.[1][4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution or, if available, add a single seed crystal of the pure compound.[5] This provides a nucleation site for crystal growth.

Long-Term Strategies:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool gradually can prevent the system from reaching the oiling out temperature too quickly.[5]

  • Change Solvent System: The current solvent may be unsuitable. Switch to a solvent with a lower boiling point or employ a solvent/anti-solvent system to control the reduction in solubility more precisely.[5][6] For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[1]

Question: The recovery of my product is very low. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is one of the most common frustrations in recrystallization. The primary culprits are almost always procedural.

Potential Causes & Solutions:

CauseExplanationSolution
Excessive Solvent This is the most frequent reason for low yield.[1][4] Using too much hot solvent to dissolve the crude product means a significant portion will remain dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated solid until it just dissolves.[1] If you've already completed the crystallization, you can try to recover a "second crop" by evaporating some of the solvent from the mother liquor and re-cooling.[4]
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem as the solution cools.[1]Pre-heat all glassware (funnel, receiving flask) in an oven before the filtration. Perform the filtration as quickly as possible to minimize cooling.[1]
Incomplete Cooling Not allowing the solution to cool sufficiently will leave a substantial amount of product dissolved.After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation.[5]
Inappropriate Solvent The chosen solvent may be too good at dissolving the sulfonamide, even at low temperatures.Re-evaluate your solvent choice. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5]
Question: I'm getting a fine powder or an amorphous solid, not distinct crystals. How can I improve crystal quality?

Answer:

The formation of fine powders or amorphous solids indicates that nucleation occurred too rapidly and crystal growth was too fast, preventing the formation of a well-ordered lattice.

Solutions to Improve Crystal Habit:

  • Decrease the Cooling Rate: This is the most critical factor.[5] Rapid cooling leads to high supersaturation and fast precipitation. Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[5]

  • Use a Solvent/Anti-solvent System: This method provides exquisite control over the rate of supersaturation. Dissolve the N-(4-bromo-3-methylphenyl)ethanesulfonamide in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble, dropwise, until the solution becomes persistently turbid.[5] This controlled reduction in solubility promotes gradual, high-quality crystal growth.

  • Controlled Evaporation: In some cases, allowing the solvent to evaporate slowly from a loosely covered container over several days can yield excellent crystals.[5]

Question: No crystals are forming at all, even after the solution has cooled. What should I do?

Answer:

The absence of crystal formation is typically due to either insufficient supersaturation or a kinetic barrier to nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.[1]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystal growth.[1][4]

  • Increase Concentration: It's likely that too much solvent was used.[1] Gently heat the solution and boil off a portion of the solvent (e.g., 25-50%) to increase the solute concentration. Then, allow it to cool again.[4]

  • Lower the Temperature: Ensure the solution has been thoroughly cooled in an ice bath.[1]

  • Add an Anti-solvent: If your compound is in a good solvent, you can try adding a few drops of a miscible anti-solvent to induce precipitation.

Below is a workflow to guide your troubleshooting process for general crystallization issues.

G start Initial Crystallization Attempt result Observe Outcome start->result oiling_out Problem: Oiling Out result->oiling_out Oil forms low_yield Problem: Low Yield result->low_yield < 70% recovery no_crystals Problem: No Crystals result->no_crystals Clear solution poor_quality Problem: Amorphous/Fine Powder result->poor_quality Powder forms success Success: High-Quality Crystals result->success Good crystals sol_oil Re-heat & Add Solvent Slow Cooling Change Solvent System oiling_out->sol_oil sol_yield Minimize Solvent Volume Ensure Complete Cooling Recover Second Crop low_yield->sol_yield sol_no_xtal Induce (Scratch/Seed) Increase Concentration Add Anti-solvent no_crystals->sol_no_xtal sol_quality Decrease Cooling Rate Use Anti-Solvent Method Control Evaporation poor_quality->sol_quality sol_oil->start Retry sol_yield->start Retry sol_no_xtal->start Retry sol_quality->start Retry

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for crystallizing N-(4-bromo-3-methylphenyl)ethanesulfonamide?

A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5] Due to the structure of N-(4-bromo-3-methylphenyl)ethanesulfonamide, which contains both a nonpolar aromatic ring and polar sulfonamide group, solvent mixtures are often more effective than single solvents.[1]

  • Good "Solvents": Alcohols (ethanol, isopropanol, methanol), acetone, ethyl acetate. These will readily dissolve the compound when hot.

  • Good "Anti-solvents": Water, hexanes, heptane. The compound is poorly soluble in these.

A common and effective approach is to dissolve the compound in a minimum of hot ethanol and then slowly add hot water until the solution just begins to turn cloudy (the cloud point), then allow it to cool slowly.[1]

G start Select Solvent System test_solubility Test solubility of compound in small solvent volumes start->test_solubility high_hot_low_cold Soluble when hot, insoluble when cold? test_solubility->high_hot_low_cold single_solvent Single Solvent Method anti_solvent Anti-Solvent Method high_hot_low_cold->single_solvent Yes find_good_bad Find a 'good' solvent (high solubility) and a miscible 'anti-solvent' (low solubility) high_hot_low_cold->find_good_bad No find_good_bad->anti_solvent

Caption: Decision tree for selecting a crystallization method.
Q2: Why is the crystallinity of a sulfonamide compound important in drug development?

A2: Crystallinity is a critical physical property of an active pharmaceutical ingredient (API). The solid-state form directly influences several key parameters:

  • Bioavailability and Solubility: Different crystal forms, known as polymorphs, can have vastly different solubilities and dissolution rates.[5] A more soluble form is generally absorbed more effectively by the body.

  • Stability: The crystalline state is typically more thermodynamically stable than an amorphous state.[5] A stable form is crucial for ensuring a drug's shelf life and preventing changes in its physical properties during storage.

  • Manufacturing and Formulation: The shape (habit) and size of crystals affect bulk properties like flowability and compressibility, which are vital for downstream processing such as tableting.[5]

Q3: My recrystallized product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by using activated charcoal. However, this step should be used judiciously as it can also adsorb your product, leading to lower yields.[4]

Protocol for Decolorization:

  • Dissolve the crude, colored product in the minimum amount of appropriate hot solvent.

  • Remove the solution from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (a spatula tip is often sufficient).

  • Gently swirl the flask and then re-heat it to boiling for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[1] The filtrate should be colorless.

  • Proceed with the crystallization by allowing the hot, colorless filtrate to cool slowly.

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Yang, S., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of N-(4-bromo-3-methylphenyl)ethanesulfonamide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of halogenated sulfonamides requires a deep understanding of both the molecule’s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of halogenated sulfonamides requires a deep understanding of both the molecule’s intrinsic gas-phase chemistry and the instrumental physics.

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation pattern of N-(4-bromo-3-methylphenyl)ethanesulfonamide (Molecular Formula: C9H12BrNO2S). By dissecting the mechanistic pathways of its dissociation and comparing the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) platforms, this document serves as a definitive resource for researchers in drug metabolism and pharmacokinetics (DMPK).

Chemical Profiling & Mechanistic Fragmentation

Understanding the fragmentation behavior of N-(4-bromo-3-methylphenyl)ethanesulfonamide is crucial for its unambiguous identification in complex biological matrices. The molecule consists of an ethanesulfonamide moiety linked to a phenyl ring substituted with a methyl group and a bromine atom.

Under Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+. The presence of the bromine atom provides a built-in isotopic tracer; due to the natural abundance of ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%), the precursor ion manifests as a distinct isotopic doublet at m/z 278.0 and 280.0 in a near 1:1 ratio .

Causality of Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID), the protonated precursor undergoes specific, predictable bond cleavages driven by the stabilization of the resulting product ions:

  • S-N Bond Cleavage : The sulfonamide S-N bond is highly polarized and represents the most labile site in the molecule. Cleavage here can occur with charge retention on either side of the bond .

    • Charge on the aniline moiety: Yields the[4-bromo-3-methylaniline + H]+ fragment at m/z 186 / 188 . The retention of the bromine atom means this fragment retains the characteristic 1:1 isotopic doublet, making it a highly reliable quantifier ion.

    • Charge on the sulfonyl moiety: Yields the ethanesulfonyl cation[C2H5SO2]+ at m/z 93 . Because this fragment loses the bromine atom, it appears as a single nominal mass peak.

  • Extrusion of Sulfur Dioxide (SO2) : A hallmark rearrangement of aromatic and aliphatic sulfonamides is the loss of neutral SO2 (64 Da) . This results in a fragment at m/z 214 / 216 .

  • Loss of Ethylene : Following the loss of SO2, the remaining ethyl group can undergo a rearrangement to expel neutral ethylene (C2H4, 28 Da), converging on the stable aniline fragment at m/z 186 / 188 .

Fragmentation M Precursor Ion [M+H]+ m/z 278 / 280 C9H13BrNO2S+ F1 [M+H - SO2]+ m/z 214 / 216 C9H13BrN+ M->F1 - SO2 (64 Da) F2 [4-bromo-3-methylaniline+H]+ m/z 186 / 188 C7H9BrN+ M->F2 S-N Cleavage Charge on N F3 [Ethanesulfonyl]+ m/z 93 C2H5SO2+ M->F3 S-N Cleavage Charge on S F1->F2 - C2H4 (28 Da)

Figure 1: Mechanistic MS/MS fragmentation pathway of N-(4-bromo-3-methylphenyl)ethanesulfonamide.

Technology Comparison: ESI-QqQ vs. ESI-Q-TOF

When analyzing N-(4-bromo-3-methylphenyl)ethanesulfonamide, the choice of mass analyzer dictates the quality and utility of the data.

  • Triple Quadrupole (QqQ) in MRM Mode : Operates as a mass filter. By isolating m/z 278 in Q1, fragmenting it in Q2, and exclusively monitoring m/z 186 in Q3, the QqQ eliminates background noise, offering unparalleled sensitivity for targeted quantification.

  • Quadrupole Time-of-Flight (Q-TOF) : Measures the exact mass of all fragments simultaneously. While slightly less sensitive than QqQ, its sub-3 ppm mass accuracy is mandatory for confirming the exact elemental composition of unknown metabolites (e.g., distinguishing between a hydroxylation event and a matrix interference).

Table 1: Comparative Performance Metrics for N-(4-bromo-3-methylphenyl)ethanesulfonamide Analysis

Analytical ParameterESI-QqQ-MS (Targeted MRM)ESI-Q-TOF-MS (High-Resolution)
Mass Accuracy Nominal (~0.1 Da)Exact (< 3 ppm)
Precursor Ion ( ‘79Br‘ ) m/z 278.0m/z 277.9845
Quantifier Transition 278.0 → 186.0N/A (Full Scan MS/MS)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 101 to 105 ng/mL 102 to 104 ng/mL
Primary Utility High-throughput PK quantificationStructural elucidation & Metabolite ID

Validated Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates chemical causality into the methodology—such as using Formic Acid to drive protonation equilibrium—and utilizes the bromine isotope ratio as an automated quality control gate.

Workflow S1 1. Sample Prep 0.1% FA in ACN/H2O S2 2. UHPLC C18 Separation S1->S2 S3 3. ESI(+) Protonation S2->S3 S4 4. Mass Analyzer Precursor Selection S3->S4 S5 5. CID Argon Collision S4->S5 S6 6. Data Analysis Isotope Validation S5->S6

Figure 2: Self-validating LC-MS/MS experimental workflow for sulfonamide structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Extract the analyte from the biological matrix using solid-phase extraction (SPE) to remove phospholipid interferences, which commonly cause ion suppression in ESI.

  • Reconstitute the sample in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid (FA) . Causality: The low pH provided by FA ensures the sulfonamide nitrogen is fully protonated, maximizing the yield of the [M+H]+ precursor ion.

Step 2: Chromatographic Separation

  • Inject 5 µL onto a sub-2 µm C18 UHPLC column.

  • Apply a gradient elution from 5% to 95% organic phase over 5 minutes. The hydrophobic nature of the brominated phenyl ring ensures strong retention, separating the analyte from early-eluting polar matrix components.

Step 3: ESI-MS/MS Acquisition

  • Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

  • Isolate the precursor ions (m/z 278.0 and 280.0) in the first quadrupole.

  • Introduce Argon gas into the collision cell. Causality: Argon is a heavier inert gas compared to Nitrogen, providing higher kinetic energy transfer during collisions, which is required to efficiently break the stable sulfonamide S-N bond.

  • Apply a collision energy (CE) ramp from 15 eV to 35 eV to capture both the easily cleaved fragments (m/z 214) and the terminal fragments (m/z 93).

Step 4: Self-Validation & Data Processing

  • Isotope Ratio Gate: Program the data processing software to calculate the area ratio of the m/z 278 to m/z 280 precursor peaks. If the ratio deviates outside the 0.90–1.10 range, the software must flag the sample for isobaric interference.

  • Fragment Confirmation: Confirm the presence of the m/z 186/188 doublet in the MS/MS spectrum. A lack of the M+2 isotope peak in this fragment indicates a false positive (e.g., a co-eluting compound that mimics the m/z 186 mass but lacks bromine).

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[Link]

  • ResearchGate Publications. (2015). Mass fragmentation pattern of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-N-methylethanesulfonamide. Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides.[Link]

Safety & Regulatory Compliance

Safety

N-(4-bromo-3-methylphenyl)ethanesulfonamide proper disposal procedures

Managing the disposal of complex, poly-functional molecules like N-(4-bromo-3-methylphenyl)ethanesulfonamide requires a rigorous understanding of molecular causality. Standard disposal procedures are insufficient; the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Managing the disposal of complex, poly-functional molecules like N-(4-bromo-3-methylphenyl)ethanesulfonamide requires a rigorous understanding of molecular causality. Standard disposal procedures are insufficient; the presence of specific functional groups dictates exact logistical and thermal destruction pathways.

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational plan for the safe disposal of this specific sulfonamide derivative.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first deconstruct the molecule (C9H12BrNO2S) to understand why specific handling choices are mandatory:

  • The Halogenated Moiety (Bromine): The covalently bound bromine atom at the 4-position of the phenyl ring strictly dictates that this compound must be classified as Halogenated Organic Waste [1]. If incinerated at standard temperatures, halogenated compounds can recombine to form highly toxic, persistent environmental pollutants like dioxins and furans. Therefore, it requires high-temperature thermal destruction (>950°C)[2].

  • The Ethanesulfonamide Group: During combustion, the nitrogen and sulfur atoms within the sulfonamide linkage oxidize to form NOx and SOx gases. Furthermore, the cleavage of the C-Br bond generates hydrobromic acid (HBr)[3]. This necessitates that the disposal facility is equipped with advanced alkaline flue gas scrubbing systems.

  • The Aromatic Ring: The methylphenyl group contributes to the compound's fuel value but increases the risk of soot and particulate generation if not fully combusted, reinforcing the need for controlled, oxygen-rich incineration.

Quantitative Waste Management Parameters

Summarizing the logistical requirements ensures rapid decision-making for Environmental Health and Safety (EHS) teams.

ParameterOperational SpecificationCausality / Mechanistic Note
Waste Classification Halogenated Organic WasteDictated by the covalently bound bromine atom; triggers specific EPA RCRA codes[1].
Incineration Temp. > 950°CRequired to fully cleave the C-Br bond and prevent dioxin/furan formation[2].
Combustion Byproducts HBr, SOx, NOx, COxRequires specialized alkaline flue gas scrubbing at the disposal facility[3].
Container Material HDPE or Borosilicate GlassHalogenated degradation products (trace acids) rapidly corrode galvanized steel[4].
Segregation Rule < 20% Water ContentMust not be mixed with non-halogenated solvents to prevent exponential disposal costs[5][6].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the integrity of the disposal pipeline.

Phase 1: Waste Segregation

Do not mix N-(4-bromo-3-methylphenyl)ethanesulfonamide with general non-halogenated waste streams.

  • Causality: Halogenated waste disposal is significantly more expensive due to the specialized high-temperature incineration required. Mixing dilutes the halogen concentration but contaminates the entire non-halogenated drum, exponentially increasing disposal costs and regulatory burden[5].

  • Action: Dedicate a specific waste stream and secondary containment tray exclusively for "Halogenated Organic Waste - Sulfonamides".

  • Validation Check: Before adding to the bulk container, verify that the waste solvent does not contain incompatible strong oxidizing agents, which could react with the ethanesulfonamide aliphatic chain[7].

Phase 2: Containerization & Material Compatibility
  • Causality: Halogenated organics and their trace degradation products are highly corrosive to certain metals.

  • Action: Use High-Density Polyethylene (HDPE) or glass containers. Crucial: Do not use galvanized steel safety cans, as they tend to corrode and leak when exposed to halogenated waste[4]. Ensure the container has a secure, leak-proof, PTFE-lined screw-top lid.

  • Validation Check: Inspect the HDPE container for stress fractures or discoloration before transferring the chemical. Ensure the container is filled to no more than 80% capacity to allow for vapor expansion.

Phase 3: Labeling & Accumulation
  • Causality: Unidentified waste triggers costly "unknowns" analytical testing and poses severe risks to downstream waste handlers.

  • Action: Label the container with the full chemical name ("N-(4-bromo-3-methylphenyl)ethanesulfonamide"), the date accumulation began, and the primary hazards ("Toxic", "Halogenated", "Environmental Hazard")[7][8].

  • Validation Check: Cross-reference the label with your laboratory's Chemical Hygiene Plan to ensure it meets local regulatory compliance before moving it to the central accumulation area.

Phase 4: Final Thermal Destruction
  • Causality: Landfilling halogenated organics is strictly prohibited under EPA guidelines due to severe groundwater leaching risks[1].

  • Action: Entrust the sealed waste to a licensed hazardous waste disposal contractor.

  • Validation Check: Verify the waste manifest explicitly states the need for "Controlled incineration with flue gas scrubbing" to neutralize HBr, SOx, and NOx emissions[3].

Spill Response & Decontamination Methodology

If a spill occurs during the handling or transfer of this compound, execute the following step-by-step methodology:

  • Source Isolation: Eliminate all ignition sources and maximize fume hood or room exhaust ventilation.

  • Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand)[8]. Do not use combustible materials like sawdust.

  • Absorption & Collection: Allow the absorbent to fully saturate. Using non-sparking polypropylene tools, scoop the material into a wide-mouth HDPE hazardous waste container.

  • Solvent Wash: Wash the contaminated surface with a compatible organic solvent (e.g., acetone or ethanol) to dissolve residual lipophilic sulfonamide[7].

  • Final Rinsate Collection: Absorb the solvent wash with fresh vermiculite, add it to the waste container, and seal tightly.

  • Validation Check: Visually inspect the cleaned area for any remaining crystalline residue. Only remove Personal Protective Equipment (PPE) once the area is fully decontaminated and dry.

Operational Workflow Diagram

The following logical workflow illustrates the decision-making process for segregating and destroying this specific chemical waste.

DisposalWorkflow Start Waste Generation: N-(4-bromo-3-methylphenyl)ethanesulfonamide CheckMix Mixed with Aqueous or Non-Halogenated? Start->CheckMix PhaseSep Phase Separation / Solvent Extraction CheckMix->PhaseSep Yes (Aqueous mixture) Segregate Segregate strictly as: Halogenated Organic Waste CheckMix->Segregate No (Pure/Organic solvent) PhaseSep->Segregate Extract Organics Container Containerization: HDPE / Glass (No Metal) Segregate->Container Incineration Licensed Incineration (>950°C + Gas Scrubbing) Container->Incineration

Workflow for the segregation, containerization, and thermal destruction of halogenated sulfonamide waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-3-methylphenyl)ethanesulfonamide
Reactant of Route 2
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N-(4-bromo-3-methylphenyl)ethanesulfonamide
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